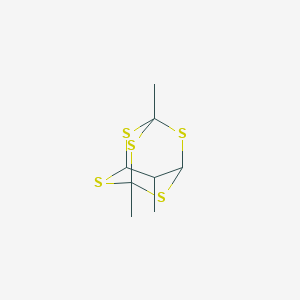
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane, commonly known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. TMA-2 has been studied extensively due to its potential use in scientific research.
Mechanism Of Action
The exact mechanism of action of TMA-2 is not fully understood. It is believed to act as a serotonin and dopamine releaser and reuptake inhibitor. TMA-2 also binds to serotonin and dopamine receptors in the brain, which may contribute to its psychoactive effects.
Biochemical And Physiological Effects
TMA-2 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its mood-enhancing effects. TMA-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Advantages And Limitations For Lab Experiments
TMA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in animal models. However, TMA-2 also has several limitations. It is a controlled substance in many countries, which may limit its availability for research purposes. Additionally, its psychoactive properties may make it difficult to distinguish between its effects on the central nervous system and other factors.
Future Directions
There are several future directions for research on TMA-2. One area of interest is its potential as a treatment for depression and anxiety. Further studies are needed to determine the optimal dose and duration of treatment. Another area of interest is its potential as a tool for studying the serotonin and dopamine systems in the brain. TMA-2 may also have applications in the development of new psychoactive drugs with therapeutic potential.
Synthesis Methods
TMA-2 is synthesized by reacting 2,4,6,8,9-pentathiaadamantane with dimethylamine and formaldehyde. The reaction takes place in a solvent such as ethanol or methanol and is catalyzed by an acid such as hydrochloric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
TMA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties similar to other phenethylamines such as MDMA and mescaline. TMA-2 has been used in animal studies to investigate its potential as a treatment for depression and anxiety.
properties
CAS RN |
17443-95-7 |
|---|---|
Product Name |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Molecular Formula |
C8H12S5 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
1,5,10-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S5/c1-4-5-9-7(2)10-6(4)12-8(3,11-5)13-7/h4-6H,1-3H3 |
InChI Key |
QCPNZTKEQNAGBM-UHFFFAOYSA-N |
SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
Canonical SMILES |
CC1C2SC3(SC1SC(S2)(S3)C)C |
synonyms |
1,5,10-Trimethyl-2,4,6,8,9-pentathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)











![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)
![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)